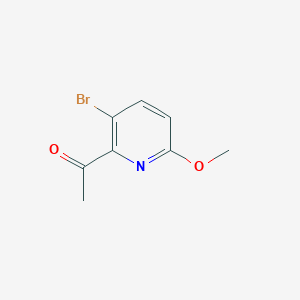
1-(3-Bromo-6-methoxypyridin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-6-methoxypyridin-2-yl)ethanone is an organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is a pyridine derivative, characterized by the presence of a bromine atom at the 3-position and a methoxy group at the 6-position of the pyridine ring, along with an ethanone group at the 2-position. This compound is typically a gray to brown solid with a distinct odor .
Preparation Methods
The synthesis of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone generally involves the reaction of 3-bromo-6-methoxy-2-pyridyl bromomethane with an appropriate acetylating agent . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride or boron trifluoride etherate to facilitate the acetylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Bromo-6-methoxypyridin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride. Conversely, it can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and bases like potassium carbonate or sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-6-methoxypyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials
Mechanism of Action
The mechanism of action of 1-(3-Bromo-6-methoxypyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups on the pyridine ring can form hydrogen bonds or hydrophobic interactions with target proteins, modulating their activity. The ethanone group can also participate in covalent bonding with nucleophilic residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s function .
Comparison with Similar Compounds
1-(3-Bromo-6-methoxypyridin-2-yl)ethanone can be compared with other pyridine derivatives, such as:
1-(3-Chloro-6-methoxypyridin-2-yl)ethanone: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(3-Bromo-6-hydroxypyridin-2-yl)ethanone: The methoxy group is replaced with a hydroxyl group, potentially altering its solubility and interaction with biological targets.
1-(3-Bromo-6-methoxypyridin-2-yl)propanone: The ethanone group is extended to a propanone, which may affect its chemical reactivity and physical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological properties.
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
1-(3-bromo-6-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)8-6(9)3-4-7(10-8)12-2/h3-4H,1-2H3 |
InChI Key |
JDYPATUZYHLHEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Cyclopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804925.png)
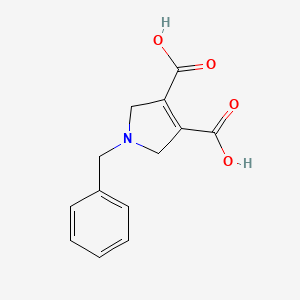
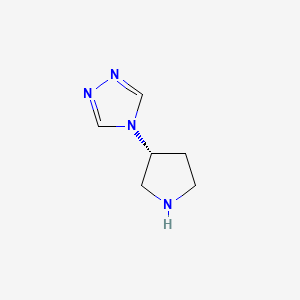
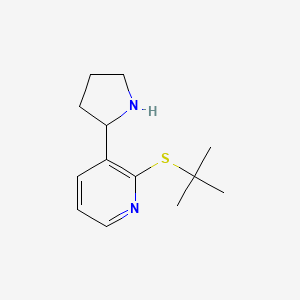
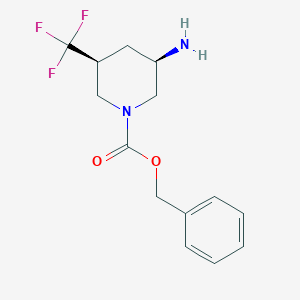
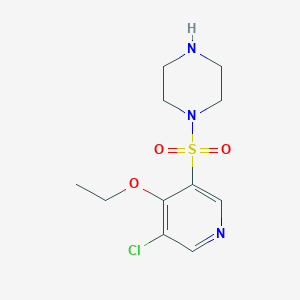
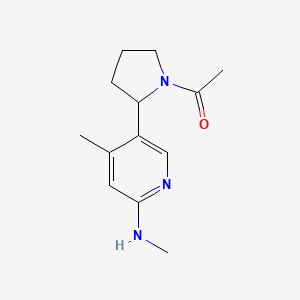
![3-Ethyl-6-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804951.png)
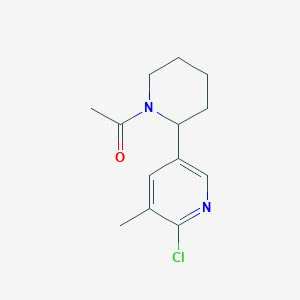
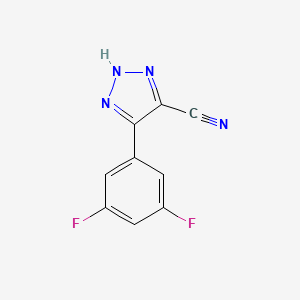

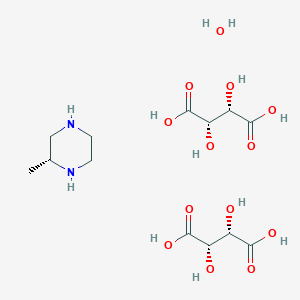
![(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)methanamine hydrochloride](/img/structure/B11804997.png)

